molecular formula C6H11NO B155158 2,4,4-Trimethyl-2-oxazoline CAS No. 1772-43-6

2,4,4-Trimethyl-2-oxazoline

Cat. No.: B155158
CAS No.: 1772-43-6
M. Wt: 113.16 g/mol
InChI Key: HZRZMHNRCSIQFT-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-2-oxazoline is a heterocyclic organic compound with the molecular formula C6H11NO. It is a five-membered ring structure containing one nitrogen and one oxygen atom. This compound is known for its applications in various fields, including organic synthesis and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,4-Trimethyl-2-oxazoline can be synthesized through several methods. One common method involves the cyclization of amino alcohols with carboxylic acids or their derivatives. For instance, the reaction of 2-amino-2-methyl-1-propanol with acetic acid under dehydrating conditions can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. A notable method includes the use of indium triflate (In(OTf)3) as a catalyst for the cyclization of 3-amido oxetanes .

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Trimethyl-2-oxazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2,4,4-Trimethyl-2-oxazoline is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to 2-Methyl-2-oxazoline, it has increased steric hindrance, affecting its reactivity and stability. The presence of three methyl groups makes it more hydrophobic than its analogs, influencing its solubility and interaction with other molecules .

Properties

IUPAC Name

2,4,4-trimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRZMHNRCSIQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CO1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170268
Record name 4,5-Dihydro-2,4,4-trimethyloxazole
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1772-43-6
Record name 2,4,4-Trimethyl-2-oxazoline
Source CAS Common Chemistry
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Record name 4,5-Dihydro-2,4,4-trimethyloxazole
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Record name 1772-43-6
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Record name 4,5-Dihydro-2,4,4-trimethyloxazole
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Record name 4,5-dihydro-2,4,4-trimethyloxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,4,4-Trimethyl-2-oxazoline has the molecular formula C6H11NO and a molecular weight of 113.18 g/mol []. Its spectroscopic data, including FT-IR, FT-Raman, and NMR, are available in various research papers [, ].

A: this compound acts as a masked ethyl acetate equivalent in organic synthesis []. Treatment of its anion (generated using n-BuLi) with various electrophiles allows the synthesis of homologated acetic acids and esters, β-hydroxy esters, β-keto esters, α,β-unsaturated esters, and γ-butyrolactones [, ].

A: Researchers have utilized this compound to synthesize multiply labeled sodium propionate. Both sodium [3-13C]- and [3-13CD3]propionate were successfully produced using this approach. This methodology offers a convenient route for preparing isotopically labeled compounds for various applications [].

ANone: Yes, several research papers highlight the use of this compound in specific reactions:

  • Cyanocuprate Chemistry: this compound cyanocuprate (generated by reacting the compound with a copper(I) cyanide source) undergoes 1,4-addition reactions with enones and nitroalkenes. This method provides a synthetic route to natural products like (±)-methyl jasmonate and (±)-baclofen [].
  • SRN1 Reactions: Carbanions generated from this compound through reaction with potassium amide (KNH2) in liquid ammonia participate in photoassisted reactions. These reactions exhibit characteristics of the SRN1 mechanism and proceed with substrates like 2-bromopyridine, 2-chloroquinoline, and haloarenes [].

ANone: this compound serves as a monomer in polymerization reactions:

  • Cationic Polymerization: It undergoes cationic polymerization to yield poly(N-acetyl)-2,2-dimethyliminoethylene. The resulting polymer exhibits hindered rotation about the N-acylimino group, as evidenced by 13C NMR studies [].
  • Copolymerization: It can be copolymerized with N-phenylmaleimide and p-methoxyphenylmaleimide via zwitterionic intermediates, leading to the formation of copolymers with distinct properties [].
  • Hydrosoluble Polymer Synthesis: Researchers have successfully polymerized this compound using Maghnite-H, an acid-exchanged montmorillonite clay, as a catalyst. This method offers a route to prepare hydrosoluble polymers with potentially valuable applications [].

A: Yes, this compound can act as a ligand in coordination chemistry. It forms complexes with zinc halides (ZnX2, where X = Cl, Br, I), resulting in compounds with the general formula [ZnX2(this compound)2]. The structures of several of these complexes have been determined using single-crystal X-ray diffraction [].

ANone: Yes, ultrasound has proven beneficial in promoting specific reactions involving this compound:

  • Enol Synthesis: Researchers have prepared enols of 2-acylmethyl-4,4-dimethyl-2-oxazolines by reacting this compound with arenecarboxylic esters in the presence of an ultrasonically dispersed potassium-t-BuCl-i-Pr2NH system [].
  • Aminoethenyl Derivative Synthesis: Ultrasound also facilitates the synthesis of 2-(2-aryl-2-aminoethenyl)-4,4-dimethyl-2-oxazolines. This reaction involves the nucleophilic addition of this compound to aryl nitriles, again employing an ultrasonically dispersed potassium-t-BuCl-i-Pr2NH system [].

A: While specific stability data might require consulting the chemical's safety data sheet, research suggests that this compound is commercially available and doesn't demand extraordinary handling or storage precautions beyond standard laboratory practices [].

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